5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Overview
Description
The compound “5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule. It contains a pyrazolo[4,3-c]pyridin-3(5H)-one core, which is a type of heterocyclic compound. This core is substituted with a methyl group, a phenyl group, and a phenylpiperazine-1-carbonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[4,3-c]pyridin-3(5H)-one ring, the introduction of the methyl and phenyl groups, and the coupling of the phenylpiperazine-1-carbonyl group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl and phenylpiperazine groups suggests that there could be significant π-conjugation, which could affect the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the carbonyl group and the nitrogen atoms in the pyrazolo[4,3-c]pyridin-3(5H)-one ring could make it reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phenyl and phenylpiperazine groups could increase its lipophilicity, which could affect its solubility and its ability to cross biological membranes .Scientific Research Applications
Synthesis and Chemical Properties
- Research on related compounds includes the development of new synthesis methods for pyridine and fused pyridine derivatives, highlighting the versatility of these heterocyclic frameworks in generating diverse bioactive molecules. For instance, Al-Issa (2012) described the synthesis of a series of pyridine carbonitriles and pyrazolo-pyridine derivatives through various chemical reactions, emphasizing the structural diversity achievable through different synthetic routes (Al-Issa, 2012).
Biological Evaluation and Potential Applications
- A study by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them for anticancer and anti-5-lipoxygenase activities. This research illustrates the potential therapeutic applications of pyrazolo-derived compounds in treating diseases like cancer and inflammatory conditions (Rahmouni et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-26-16-20(22-21(17-26)24(31)29(25-22)19-10-6-3-7-11-19)23(30)28-14-12-27(13-15-28)18-8-4-2-5-9-18/h2-11,16-17H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURNHWRHJWOLJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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